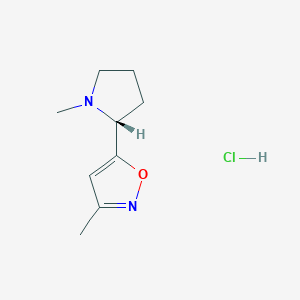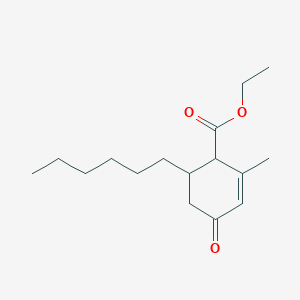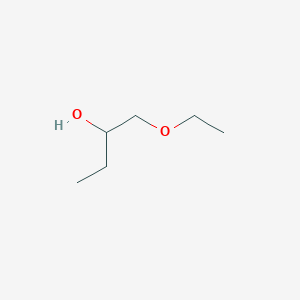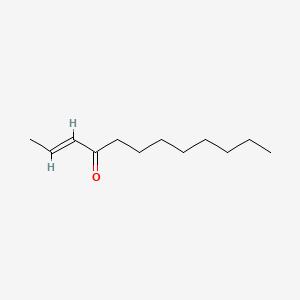
Demethylaaptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylaaptamine is a marine-derived alkaloid obtained from sponges of the genus Aaptos It is a derivative of aaptamine, known for its unique chemical structure and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Demethylaaptamine can be synthesized from aaptamine through selective O-demethylation. The process involves the use of 48% hydrobromic acid to achieve demethylation at the C-9 position of aaptamine . This method ensures the selective removal of the methyl group, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from aaptamine using hydrobromic acid provides a feasible route for large-scale production. The scalability of this method depends on the availability of aaptamine and the efficiency of the demethylation process.
Análisis De Reacciones Químicas
Types of Reactions: Demethylaaptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological properties
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with enhanced biological activities.
Medicine: Demethylaaptamine has shown promising anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis. It also demonstrates potential as an antioxidant and anti-inflammatory agent.
Industry: Its unique chemical structure allows for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of demethylaaptamine involves its interaction with various molecular targets and pathways:
Proteasome Inhibition: It inhibits proteasome activity, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells.
Signal Transduction Pathways: this compound modulates key signaling pathways, including the PTEN/PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.
Comparación Con Compuestos Similares
Demethylaaptamine is part of a family of aaptamine alkaloids, which include:
Aaptamine: The parent compound with similar biological activities.
Isoaaptamine: Another derivative with notable antibacterial and anticancer properties.
N-Demethylaaptanone: A related compound with an oxygenated 1,6-naphthyridine core.
Uniqueness: this compound stands out due to its selective inhibition of proteasome activity and its potential for structural modifications, which can enhance its biological activities. Its unique chemical structure and diverse biological properties make it a valuable compound for further research and development.
Propiedades
Número CAS |
342882-90-0 |
|---|---|
Fórmula molecular |
C11H8N2O2 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
12-hydroxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),7,9-pentaen-11-one |
InChI |
InChI=1S/C11H8N2O2/c14-8-5-6-1-3-12-7-2-4-13-10(9(6)7)11(8)15/h1-5,12-13,15H |
Clave InChI |
NHBBADJLMIUAAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C3C1=CC(=O)C(=C3NC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)


![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)
![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)


![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)


![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
